2-Methylpropane-2-d

Description

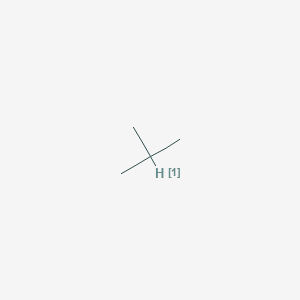

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-2-protiopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10/c1-4(2)3/h4H,1-3H3/i4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNPPMTNAJDCUHE-LCNXKSLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[1H]C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

58.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13183-68-1 | |

| Record name | 2-Methylpropane-2-d | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013183681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13183-68-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Deuterium Incorporation in Alkane Systems and Analogues

Strategies for Regioselective Deuteration

Regioselectivity, the control of where a chemical reaction occurs on a molecule, is paramount in the synthesis of specifically labeled compounds like 2-Methylpropane-2-d. Various catalytic systems have been developed to achieve this precision.

Transition Metal Catalysis for C-H Bond Deuteration

Transition metal catalysts are powerful tools for the activation and subsequent deuteration of otherwise inert C-H bonds in alkanes. snnu.edu.cnacs.org These methods often involve the direct exchange of hydrogen for deuterium (B1214612) and can be tuned to achieve high regioselectivity. snnu.edu.cn

Iridium-based catalysts, in particular, have shown significant promise. For instance, iridium pincer complexes can facilitate hydrogen isotope exchange (HIE) at room temperature. rsc.org These catalysts can activate C-H bonds, allowing for the exchange of hydrogen with deuterium from sources like deuterated benzene (B151609) (C6D6) or heavy water (D2O). rsc.org The selectivity of these iridium catalysts can be influenced by the reaction conditions, allowing for either extensive or sterically controlled deuteration. rsc.org For example, certain iridium complexes have been used for the ortho-selective deuteration of aromatic compounds. snnu.edu.cn

Palladium catalysis is another important method. Palladium-on-carbon (Pd/C) can be used with deuterated hypophosphite as the deuterium source for the transfer deuteration of alkenes and alkynes. marquette.edu Additionally, palladium-catalyzed C-H activation has been developed for the non-directed deuteration of arenes. chemrxiv.orgacs.org

Other transition metals like ruthenium, rhodium, and copper also play a role. Ruthenium complexes, such as those supported on polyvinylpyrrolidone, have been used for the regioselective α-deuteration of nitrogen-containing compounds under a deuterium gas atmosphere. nih.gov Copper-catalyzed reactions offer a cost-effective alternative for the deuteration of various functional groups. marquette.edunih.gov For example, copper catalysis can be used for the transfer hydrodeuteration of cyclic and heterocyclic alkenes, allowing for the precise placement of a deuterium atom at the benzylic position. nih.gov

The choice of metal and ligand is crucial in determining the selectivity of the deuteration reaction. For example, in the deuteration of primary alcohols, a manganese pincer complex leads to deuterium incorporation at both the α and β positions, whereas an iron pincer complex results in selective deuteration exclusively at the α position. rsc.org

Table 1: Examples of Transition Metal Catalysts in Deuteration Reactions

| Catalyst System | Substrate Type | Deuterium Source | Key Feature |

| Iridium Pincer Complexes | Arenes, Alkanes | C6D6, D2O | Room temperature H/D exchange. rsc.org |

| Palladium/C | Alkenes, Alkynes | Deuterated hypophosphite | Transfer deuteration. marquette.edu |

| Ruthenium Nanoparticles | Nitrogen-containing compounds | D2 gas | Regioselective α-deuteration. nih.gov |

| Copper Catalysts | Cyclic Alkenes | Deuterated silane (B1218182)/alcohol | Precise deuteration at benzylic position. nih.gov |

| Manganese/Iron Pincer Complexes | Primary Alcohols | D2O | Metal-dependent regioselectivity (α,β vs. α). rsc.org |

Organocatalytic Approaches to Deuteration

Organocatalysis, the use of small organic molecules as catalysts, presents a metal-free alternative for deuteration. acs.org N-Heterocyclic carbenes (NHCs) have emerged as versatile organocatalysts for the deuteration of aldehydes using D2O as the deuterium source. acs.orgnih.govresearchgate.net This method is notable for its ability to overcome the competing benzoin (B196080) condensation reaction, achieving high levels of deuterium incorporation. acs.org

The mechanism often involves the formation of a Breslow intermediate from the aldehyde and the NHC, which is then trapped by D2O to yield the deuterated product. researchgate.net These NHC-catalyzed reactions can be applied to a broad range of aldehydes, including aromatic, aliphatic, and α,β-unsaturated variants. nih.gov Furthermore, this strategy has been successfully applied to the late-stage deuteration of complex molecules. nih.gov

Another organocatalytic strategy involves the use of photoredox catalysis. nih.gov For example, the combination of an organophotocatalyst like 4CzIPN with a thiol co-catalyst can selectively deuterate C-H bonds adjacent to heteroatoms using D2O. nih.gov This method has proven effective for the deuteration of amides, ureas, and temporarily masked secondary amines with excellent deuterium incorporation. nih.gov

Hydrogen/Deuterium Exchange (H/D Exchange) Protocols in Synthesis

Hydrogen/Deuterium (H/D) exchange is a fundamental process for introducing deuterium into organic molecules. nih.gov This can be achieved through various catalytic methods, often using D2O as an inexpensive and readily available deuterium source. snnu.edu.cnnih.govarizona.edu

Transition metal-catalyzed H/D exchange is a common strategy. researchgate.net For example, iridium complexes are effective for the ortho-selective C-H deuterium labeling of arenes and heteroarenes using D2O. snnu.edu.cn Similarly, ruthenium catalysts can promote H/D exchange in alcohols. researchgate.net

Organophotocatalysis also provides a mild and efficient pathway for H/D exchange. arizona.edu Photoinduced HIE reactions represent a powerful strategy for the late-stage incorporation of deuterium in a single step. arizona.edu For instance, a combination of visible-light photoredox catalysis and hydrogen atom transfer (HAT) catalysis can achieve selective deuteration of secondary alcohols using D2O. arizona.edu

Base-mediated H/D exchange is another approach, although it can be less selective. acs.org The choice of catalyst and reaction conditions is critical to control the regioselectivity of the exchange process.

Stereoselective Deuteration Techniques

The stereoselective synthesis of deuterated compounds, where the deuterium atom is introduced with a specific three-dimensional orientation, is crucial for studying reaction mechanisms and for the development of chiral deuterated drugs.

Transition metal catalysis plays a key role in stereoselective deuteration. For example, nickel-catalyzed asymmetric transfer deuteration of alkenes can produce chiral deuterated alkanes with high enantiomeric excess. marquette.edu Similarly, copper-catalyzed transfer hydrodeuteration of cyclic alkenes allows for the precise and regioselective installation of a single deuterium atom. nih.gov By simply swapping the isotopic labels of the transfer reagents (e.g., using a deuterated silane with a non-deuterated alcohol or vice-versa), the position of the deuterium atom can be controlled with high selectivity. nih.gov

Organocatalytic methods have also been developed for stereoselective deuteration. For instance, enantioselective α-deuteration of α-amino acids has been achieved without the need for external chiral sources. acs.org

Precursor-Based Deuteration Synthesis

An alternative to direct C-H deuteration is the use of deuterated starting materials or reagents in a synthetic sequence. This approach ensures the incorporation of deuterium at a specific, predefined position.

Utilization of Deuterated Reagents and Solvents

The use of deuterated reagents and solvents is a fundamental strategy in the synthesis of deuterated compounds. Heavy water (D2O) is the most common and cost-effective deuterium source and is widely used in H/D exchange reactions catalyzed by acids, bases, or transition metals. snnu.edu.cnacs.orgntu.edu.sgchinesechemsoc.org

Deuterated solvents such as methanol-d4 (B120146) (CD3OD) can also serve as the deuterium source in certain reactions. chinesechemsoc.org For example, visible light-promoted deuteration of alkenes can be achieved using MeOD in dimethylformamide (DMF). chinesechemsoc.org

Deuterated reagents are also employed to build deuterated molecules. For instance, the synthesis of 2-chloro-2-methylpropane-d9 (B32898) can be achieved by reacting deuterated tert-butanol (B103910) (tert-butanol-d9) with deuterated hydrochloric acid (DCl). The deuterated alcohol itself can be prepared through a Grignard reaction using deuterated methyl magnesium iodide (CD3MgI) and deuterated acetone (B3395972) ((CD3)2CO). Another method involves the dehalogenation of alkyl halides using zinc dust in D2O, which has been used to prepare a variety of deuterated alkanes with high isotopic purity. cdnsciencepub.comcdnsciencepub.com

Table 2: Common Deuterated Reagents and Their Applications

| Deuterated Reagent/Solvent | Application | Example |

| Heavy Water (D2O) | H/D exchange reactions | NHC-catalyzed deuteration of aldehydes. acs.org |

| Methanol-d4 (CD3OD) | Deuterium source in photoredox catalysis | Visible light-promoted deuteration of alkenes. chinesechemsoc.org |

| Deuterated Hydrochloric Acid (DCl) | Chlorination of deuterated alcohols | Synthesis of 2-chloro-2-methylpropane-d9. |

| Deuterated Grignard Reagents (e.g., CD3MgI) | Synthesis of deuterated precursors | Preparation of tert-butanol-d9. |

| Lithium Aluminum Deuteride (B1239839) (LiAlD4) | Reducing agent for deuteration | Reduction of carbonyls and other functional groups. researchgate.net |

Advanced Synthetic Routes to Deuterated Alkanes and Derivatives

The synthesis of specifically deuterated alkanes such as this compound is accomplished through several advanced routes, each offering distinct advantages in terms of selectivity, efficiency, and scalability. These methods typically involve the catalytic deuteration of unsaturated precursors, the use of organometallic reagents with a deuterium source, or the reduction of functionalized alkanes.

One prominent method is the catalytic deuteration of 2-methylpropene (isobutylene). This reaction is often performed using a transition metal catalyst, such as palladium on carbon (Pd/C) or zinc oxide. rsc.org Studies have shown that using Pd/C with deuterium gas (D₂) can achieve high isotopic purity of 95% or greater under optimized conditions, which may include elevated temperatures (200–250°C) and the use of continuous flow reactors to improve efficiency. When zinc oxide is used as the catalyst, research indicates that all eight hydrogen atoms in the 2-methylpropene molecule are replaceable, allowing for the potential synthesis of perdeuterated isobutane (B21531). rsc.org The mechanism on palladium catalysts is thought to proceed via a π-allyl intermediate, which facilitates the distribution of deuterium atoms.

Another versatile approach involves the use of Grignard reagents . 2-Methylpropan-2-ol can be synthesized by reacting acetone with methylmagnesium bromide. askfilo.comvaia.com To introduce deuterium at the tertiary position, one could theoretically start with acetone-d6 (B32918) and react it with methylmagnesium bromide, followed by hydrolysis. A more direct route to this compound involves the reaction of a suitable Grignard reagent with heavy water (D₂O). For instance, the reaction of tert-butylmagnesium chloride with D₂O would yield the desired product. The principle of quenching a Grignard reagent with D₂O to form a C-D bond is a well-established technique in isotopic labeling. doubtnut.com

A third strategy is the reduction of a functionalized precursor , such as a tertiary alkyl halide. 2-Chloro-2-methylpropane (B56623), which can be synthesized from 2-methylpropan-2-ol and concentrated hydrochloric acid, serves as a suitable starting material. rsc.org This halide can then be reduced to this compound using a deuteride-donating reagent, such as lithium aluminum deuteride (LiAlD₄), or through catalytic deuterogenolysis, where a catalyst and a deuterium source replace the halogen atom with deuterium.

The Corey-House synthesis is another classical method for creating alkanes. doubtnut.com However, its application for preparing this compound is limited. The synthesis involves the reaction of a lithium dialkylcuprate with an alkyl halide. To place the deuterium at the C-2 position, the final step would require the reaction of lithium dimethylcuprate with 2-deuterio-2-halopropane or, more practically, the reaction of a deuterated cuprate (B13416276) with a tert-butyl halide. The reaction proceeds via an SN2 mechanism, which is ineffective with sterically hindered tertiary halides like 2-chloro-2-methylpropane, making this route generally unsuitable for this specific target molecule. doubtnut.com

| Synthetic Route | Precursor(s) | Deuterium Source | Key Features |

|---|---|---|---|

| Catalytic Deuteration | 2-Methylpropene | D₂ gas | High isotopic purity (≥95%) achievable; suitable for industrial scale using flow reactors. |

| Grignard Reaction | tert-Butylmagnesium chloride | D₂O | Direct and efficient method for specific C-D bond formation. doubtnut.com |

| Reduction of Alkyl Halide | 2-Chloro-2-methylpropane | LiAlD₄ | Utilizes a readily available precursor; reduction with deuteride donors is a standard transformation. rsc.org |

| Corey-House Synthesis | tert-Butyl halide and a deuterated cuprate | Deuterated Reagent | Generally not feasible due to the SN2 mechanism's sensitivity to steric hindrance at the tertiary carbon. doubtnut.com |

Methodological Advancements in Isotopic Labeling for Complex Molecules

The field of isotopic labeling has seen significant advancements, driven by the increasing demand for deuterated compounds in pharmaceutical research, mechanistic studies, and as internal standards for mass spectrometry. acs.orgresearchgate.net These modern methodologies aim for higher efficiency, greater selectivity, and the use of more cost-effective and abundant deuterium sources. uni-rostock.de

A cornerstone of modern deuteration is Hydrogen Isotope Exchange (HIE) , which allows for the direct replacement of hydrogen atoms with deuterium on a substrate molecule, often in the late stages of a synthetic sequence. uni-rostock.de This approach is highly atom-economical. Transition-metal catalysis is pivotal to HIE, with catalysts based on iridium, ruthenium, and palladium being extensively developed. nih.govrsc.org For unactivated alkanes like isobutane, highly active iridium pincer complexes have been shown to catalyze H/D exchange using D₂O as the deuterium source under mild conditions. rsc.org Studies have also explored H-D exchange of isobutane over deuterated acid zeolites. researchgate.net

A major challenge in labeling complex molecules is achieving regioselectivity —the ability to label a specific position within the molecule. Recent progress includes the development of transient directing groups . This strategy involves the in-situ formation of a directing group from the substrate and a catalytic additive, which then guides the metal catalyst to a specific C-H bond for activation and deuteration. For example, ruthenium catalysts combined with specific amines can form transient imines from carbonyl compounds, directing deuteration to the ortho- and α-positions. nih.gov While demonstrated on carbonyls, this principle represents a significant step towards selective labeling in diverse and complex molecular architectures.

The choice of deuterium source is critical for the practicality and cost-effectiveness of a labeling method. While traditional methods often relied on expensive deuterium gas (D₂), there is a strong trend towards using inexpensive and readily available sources like heavy water (D₂O) or deuterated solvents. acs.orguni-rostock.de Advanced catalyst systems are being designed specifically to be compatible with these sources. rsc.org This shift not only reduces costs but also enhances safety and experimental convenience.

These methodological advancements are crucial for the synthesis of complex labeled molecules, including deuterated pharmaceuticals. The introduction of deuterium at specific, metabolically vulnerable sites in a drug molecule can slow down its metabolism, a strategy used to improve a drug's pharmacokinetic profile. acs.org The development of efficient labeling techniques directly supports the creation of these "heavy drugs" and the deuterated standards required for their clinical development. researchgate.net However, the selective deuteration of inert aliphatic sites in the absence of a directing functionality remains a significant challenge, representing an active area of ongoing research. researchgate.net

| Advancement | Description | Example/Key Benefit |

|---|---|---|

| Hydrogen Isotope Exchange (HIE) | Direct replacement of C-H bonds with C-D bonds on a substrate, often catalyzed by transition metals. | Iridium pincer complexes catalyze H/D exchange on unactivated alkanes using D₂O. rsc.org |

| Transient Directing Groups | In-situ formation of a directing group to guide the catalyst to a specific C-H bond for selective deuteration. | Ruthenium-catalyzed deuteration of carbonyls using a catalytic amine additive. nih.gov |

| Cost-Effective Deuterium Sources | Shift from D₂ gas to abundant and inexpensive sources like heavy water (D₂O). | Reduces cost and improves the accessibility and safety of labeling experiments. acs.orguni-rostock.de |

| Late-Stage Functionalization | Introducing the isotopic label at or near the end of a synthetic sequence. | Highly valuable in pharmaceutical development for creating deuterated drug candidates and standards efficiently. uni-rostock.de |

Spectroscopic Characterization and Advanced Analytical Techniques in Deuterated Systems

Mass Spectrometry (MS) Techniques for Deuterated Compounds

Mass spectrometry (MS) stands as a cornerstone analytical technique for the study of deuterated compounds, offering unparalleled sensitivity and specificity in distinguishing molecules based on their mass-to-charge ratio (m/z). The introduction of a deuterium (B1214612) atom in place of a protium (B1232500) (¹H) atom, as in the case of 2-Methylpropane-2-d, results in a nominal mass increase of approximately 1 Da. This mass difference, while small, is readily detectable by modern mass spectrometers, enabling a suite of advanced applications for characterizing and quantifying deuterated systems.

Quantitative Isotopic Analysis via Mass Spectrometry

Quantitative isotopic analysis by mass spectrometry leverages the mass difference between isotopologues—molecules that have the same chemical formula but differ in their isotopic composition—to determine their relative or absolute abundance. In the context of this compound, MS can precisely differentiate it from its non-deuterated counterpart, 2-methylpropane (isobutane).

When a sample containing a mixture of these compounds is introduced into a mass spectrometer, typically following separation by gas chromatography (GC), the molecules are ionized. The resulting molecular ions and their fragments are separated based on their m/z values. Gas chromatography-mass spectrometry (GC-MS) is a particularly robust technique for the specific isotopic analysis of volatile compounds. nih.gov The molecular ion for isobutane (B21531) (C₄H₁₀) will appear at a different m/z value than the molecular ion for this compound (C₄H₉D). This allows for the construction of calibration curves and the precise quantification of each isotopologue in a sample. oup.com

The technique is not limited to the parent molecule. The fragmentation patterns of the isotopologues can also be analyzed. While the fragmentation pathways are generally similar, the resulting fragment ions will also exhibit a mass shift corresponding to the presence or absence of the deuterium atom, providing further confirmation and analytical specificity. nih.govresearchgate.net

| Property | 2-Methylpropane (Isobutane) | This compound |

| Chemical Formula | C₄H₁₀ | C₄H₉D |

| Monoisotopic Mass (Da) | 58.07825 | 59.08453 |

| Key MS Fragment (t-butyl cation) | C₄H₉⁺ (m/z 57.0704) | C₄H₈D⁺ (m/z 58.0767) |

This interactive table summarizes the key mass spectrometric identifiers for 2-Methylpropane and its deuterated analogue.

Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) in Mechanistic and Conformational Analysis

Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful method used to investigate protein structure, conformation, and dynamics. thermofisher.comnih.gov The technique is predicated on the principle that hydrogen atoms on the backbone amides of proteins can exchange with deuterium atoms when the protein is placed in a deuterated solvent, such as deuterium oxide (D₂O). ox.ac.uk The rate of this exchange is highly dependent on the hydrogen's solvent accessibility and its involvement in hydrogen bonding, which are dictated by the protein's secondary and tertiary structure. ox.ac.ukacs.org

The typical HDX-MS workflow involves several key steps:

Labeling : The protein of interest is incubated in a D₂O-based buffer for a set period, allowing deuterium to be incorporated. ulb.ac.be

Quenching : The exchange reaction is rapidly stopped by lowering the pH and temperature. acs.org

Digestion : The deuterated protein is enzymatically digested into smaller peptides. ulb.ac.be

Analysis : The peptide mixture is analyzed by liquid chromatography-mass spectrometry (LC-MS) to measure the mass increase of each peptide, which corresponds to the amount of deuterium incorporated. acs.org

By comparing the deuterium uptake of a protein in different states (e.g., with and without a bound ligand), researchers can map interaction sites, identify regions of conformational change, and gain mechanistic insights into protein function. ox.ac.ukbohrium.com While HDX-MS is primarily applied to large biomolecules like proteins, the underlying principles of tracking deuterium incorporation via mass shifts are fundamental to the analysis of all deuterated systems.

Compound-Specific Stable Isotope Analysis (CSIA) for Reaction Pathway Elucidation

Compound-Specific Stable Isotope Analysis (CSIA) is an analytical technique used to determine the isotopic composition (e.g., ¹³C/¹²C or ²H/¹H ratios) of individual compounds within a complex mixture. tersusenv.comenviro.wiki This method is a powerful tool in environmental science, geochemistry, and biochemistry for tracing the sources and transformation pathways of organic compounds. gdut.edu.cnresearchgate.net

During chemical or biological reactions, molecules containing heavier isotopes tend to react more slowly than their lighter counterparts, a phenomenon known as the kinetic isotope effect (KIE). gdut.edu.cn This effect leads to a change in the isotopic ratio of the remaining reactant pool, which becomes progressively enriched in the heavier isotope as the reaction proceeds. tersusenv.com By measuring these isotopic shifts, CSIA can provide evidence of in-situ degradation and help differentiate between various reaction mechanisms. enviro.wikiacs.org

While CSIA typically measures natural variations in isotope abundance, compounds deliberately synthesized with an isotopic label, such as this compound, can serve as powerful tracers in controlled experiments. By introducing this compound into a system and tracking its fate and the isotopic composition of its products via GC-IRMS (Gas Chromatography-Isotope Ratio Mass Spectrometry), scientists can unambiguously elucidate reaction pathways and degradation mechanisms without the confounding factors of natural background levels. db-thueringen.deucdavis.edu The distinct isotopic signature of the tracer provides a clear and quantifiable signal throughout the experiment. siremlab.com

Internal Standard Methodologies with Deuterated Analogues in Quantitative MS

In quantitative mass spectrometry, an internal standard (IS) is a known amount of a compound added to a sample to correct for variations during analysis. scioninstruments.com These variations can arise from sample preparation steps (extraction, derivatization) and instrumental factors (injection volume, ionization efficiency). scioninstruments.comlcms.cz An ideal internal standard behaves identically to the analyte of interest throughout the entire analytical process but is distinguishable by the detector.

Deuterated analogues of the analyte, such as this compound for the quantification of isobutane, are considered the gold standard for internal standards in mass spectrometry. lcms.czresearchgate.net Their advantages include:

Similar Physicochemical Properties : Deuterated standards have nearly identical physical and chemical properties (e.g., polarity, volatility, reactivity) to their non-deuterated counterparts. researchgate.net This ensures they experience similar losses during sample preparation and have comparable chromatographic retention times.

Co-elution : The deuterated IS typically co-elutes with the analyte from the GC or LC column, meaning it is subjected to the same matrix effects and ionization conditions at the same moment in time. researchgate.net

Mass-Based Distinction : Despite their chemical similarity, the deuterated IS is easily distinguished from the analyte by the mass spectrometer due to its higher mass. researchgate.netnih.gov

Quantification is achieved by calculating the ratio of the MS signal response of the analyte to the MS signal response of the known amount of the internal standard. This ratio is then compared to a calibration curve prepared with the same internal standard to determine the analyte's concentration. oup.com This methodology significantly improves the accuracy, precision, and reproducibility of quantitative analyses, especially in complex matrices. lcms.cz

Mechanistic Investigations and Kinetic Isotope Effects

Primary and Secondary Kinetic Isotope Effects (KIE)

Kinetic isotope effects are categorized as either primary or secondary. Primary KIEs are observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. numberanalytics.com In contrast, secondary KIEs arise from isotopic substitution at a position not directly involved in bond cleavage or formation in the rate-limiting step, yet still influencing the reaction rate. numberanalytics.com

Elucidation of Rate-Determining Steps in Organic Reactions

The magnitude of the primary kinetic isotope effect (kH/kD) can provide strong evidence for the involvement of C-H bond cleavage in the rate-determining step. A significant kH/kD value, typically greater than 2, suggests that the C-H bond is indeed being broken in the slowest step of the reaction.

A notable example involves the free-radical chlorination of 2-methylpropane. In a study comparing the reactivity of the tertiary hydrogen in isobutane (B21531) with the deuterium (B1214612) in 2-Methylpropane-2-d, a distinct difference in reaction rates was observed. The investigation revealed the relative reactivity of a tertiary deuterium atom versus a tertiary hydrogen atom in the photochlorination reaction at -15°C. This comparison is crucial for understanding the selectivity of free-radical halogenation reactions.

Probing Transition State Structures

Secondary kinetic isotope effects, although smaller in magnitude than primary KIEs, offer valuable information about the structure of the transition state. numberanalytics.com These effects are often associated with changes in hybridization at the reaction center.

The solvolysis of 2-chloro-2-methylpropane (B56623) (tert-butyl chloride) is a classic example where KIEs have been instrumental in elucidating the reaction mechanism. numberanalytics.com Studies have shown that this reaction proceeds through a carbocation intermediate. numberanalytics.com When the hydrogen atoms on the methyl groups are replaced with deuterium, as in a deuterated analog of 2-chloro-2-methylpropane, a secondary KIE can be observed. Research indicates that such deuterated analogs exhibit slower ionization rates. This is attributed to the increased strength of the C-D bond compared to the C-H bond, which affects the stability of the transition state leading to the carbocation. The observation of a KIE in this system supports a mechanism where the rate-determining step involves the formation of the carbocation.

Deuterium Labeling in Reaction Mechanism Studies

Deuterium labeling, as in this compound, is a fundamental technique for tracing the pathways of atoms and functional groups throughout a chemical reaction. This method provides direct evidence for proposed reaction mechanisms.

Unimolecular Decomposition Pathways

The study of the unimolecular decomposition of radical cations in the gas phase provides fundamental insights into reaction dynamics. Mass spectrometry is a key analytical technique for these investigations. The fragmentation of the 2-methylpropane radical cation has been studied using its deuterated isotopologues, including 2-methyl[2-2H]propane.

These studies have examined the competitive loss of a methyl radical (•CH3) and methane (B114726) (CH4). The use of deuterium labeling allows for the precise determination of which hydrogen atoms are involved in the methane loss. It has been shown that the loss of methane involves a 1,3-hydrogen transfer. Interestingly, the kinetics of these fragmentation pathways exhibit a notable isotope effect that is dependent on the timescale of the observation. At very short timescales (picoseconds), the rate of CH4 loss from the deuterated molecular ion, (CH3)3CD+•, is faster than the loss of CD4 from (CD3)3CH+•. However, at longer timescales (microseconds), this trend is reversed.

Hydride Transfer Mechanisms

Hydride transfer, the movement of a hydride ion (H-), is a fundamental step in many organic and organometallic reactions. acs.org The use of deuterated compounds can help to elucidate the mechanism of these transfer processes. In the context of isobutane alkylation with propene, computational studies using Density Functional Theory (DFT) have explored the intricacies of hydride transfer. acs.org These studies have identified two distinct hydride transfer reaction mechanisms. acs.org

One pathway involves a three-molecule complex consisting of a carbenium ion, an isobutane molecule, and an alkene. acs.org In another proposed mechanism, the hydride transfer and the formation of an isobutene molecule occur simultaneously. acs.org While these computational models provide significant insight, direct experimental studies utilizing this compound are crucial for validating these proposed mechanisms and quantifying the kinetic isotope effects associated with the hydride transfer step.

Alkylation Reaction Kinetics of Isobutane and Deuterated Alkenes

The alkylation of isobutane with light olefins is a cornerstone process in the petroleum industry for producing high-octane gasoline components. Understanding the kinetics and mechanism of this complex reaction is essential for process optimization. Studies have investigated the alkylation of isobutane with 2-butene (B3427860) catalyzed by ionic liquids. researchgate.net In such systems, the mass transfer of isobutane from the hydrocarbon phase to the acid catalyst phase is often considered the rate-limiting step. researchgate.net The higher solubility of isobutane in ionic liquids compared to traditional acid catalysts like sulfuric acid can enhance the rate of hydride transfer from isobutane to the carbocation intermediates, leading to a shorter reaction time. researchgate.net

While many studies have focused on the kinetics using non-labeled reactants or deuterated alkenes, the specific use of this compound as the source of the hydride (or deuteride) would provide precise information on the kinetic isotope effect of the hydride transfer step in these alkylation reactions. Such data would be invaluable for refining kinetic models and further understanding the reaction mechanism under industrial conditions.

Free Radical Halogenation Mechanisms of Alkanes

The free radical halogenation of alkanes is a fundamental substitution reaction in which a hydrogen atom on an alkane is replaced by a halogen atom (typically chlorine or bromine). libretexts.orgchemguide.net This reaction proceeds via a free radical chain mechanism, which is generally characterized by three distinct steps: initiation, propagation, and termination. libretexts.orglibretexts.org The use of isotopically labeled compounds, such as this compound, is a powerful tool for investigating the details of this mechanism, particularly the rate-determining step, through the analysis of kinetic isotope effects (KIE). mmcmodinagar.ac.in

The reaction is initiated by the homolytic cleavage of a halogen molecule (X₂) into two halogen radicals (X•), a process that requires energy input in the form of ultraviolet (UV) light or heat. libretexts.orgorganicchemistrytutor.com

Initiation: Cl₂ + hv → 2Cl•

The propagation phase consists of two repeating steps. First, a halogen radical abstracts a hydrogen atom from the alkane, forming an alkyl radical and a hydrogen halide. Second, the newly formed alkyl radical reacts with another halogen molecule to produce the alkyl halide product and a new halogen radical, which continues the chain. libretexts.orgorganicchemistrytutor.com

Propagation:

R₃C-H + Cl• → R₃C• + HCl

R₃C• + Cl₂ → R₃C-Cl + Cl•

Chain termination occurs when any two radicals combine, ending the chain reaction. vedantu.com

Kinetic Isotope Effect in the Halogenation of this compound

The kinetic isotope effect (KIE) is a change in the reaction rate that occurs when an atom in the reactants is replaced with one of its isotopes. wikipedia.org In the context of free radical halogenation, substituting a hydrogen atom with a deuterium atom (D) at the reactive site can provide significant insight into the reaction mechanism. The C-D bond is stronger and has a lower zero-point vibrational energy than the C-H bond. mmcmodinagar.ac.in Consequently, more energy is required to break the C-D bond, leading to a slower reaction rate if this bond cleavage occurs in the rate-determining step of the reaction. mmcmodinagar.ac.inlibretexts.org This phenomenon, known as a primary kinetic isotope effect, is expressed as the ratio of the rate constants (kH/kD). A kH/kD value significantly greater than 1 indicates that the C-H bond is broken during the rate-determining step. mmcmodinagar.ac.in

For the halogenation of 2-methylpropane, there are two types of hydrogens: nine primary hydrogens on the methyl groups and one tertiary hydrogen at the central carbon. pearson.com In this compound, this tertiary hydrogen is replaced by deuterium.

Research Findings: Chlorination vs. Bromination

Studies comparing the halogenation of 2-methylpropane and its deuterated analog reveal important differences between chlorination and bromination, primarily concerning selectivity and the magnitude of the kinetic isotope effect.

Chlorination: Chlorination is a highly exothermic and rapid reaction. organicchemistrytutor.com According to Hammond's postulate, the transition state for the hydrogen abstraction step will resemble the reactants more than the products. This means the C-H bond is only partially broken in the transition state, resulting in a relatively small primary kinetic isotope effect. Chlorine radicals are highly reactive and less selective, reacting with both primary and tertiary hydrogens. quora.com In the chlorination of non-deuterated 2-methylpropane, although the tertiary C-H bond is more reactive, the statistical abundance of primary hydrogens (nine primary vs. one tertiary) leads to a mixture of products. pearson.comquora.com

Experimental data shows that the reactivity of a tertiary hydrogen is approximately 5 times greater than that of a primary hydrogen in chlorination. openstax.org However, due to the 9-to-1 ratio of primary to tertiary hydrogens, the major product is still 1-chloro-2-methylpropane. quora.comopenstax.org

| Feature | Value |

| Reactant | 2-Methylpropane |

| Reaction | Photochemical Monochlorination |

| Product 1 | 1-chloro-2-methylpropane |

| Yield of Product 1 | ~64-65% pearson.comopenstax.org |

| Product 2 | 2-chloro-2-methylpropane |

| Yield of Product 2 | ~35-36% pearson.comopenstax.org |

| Relative Reactivity (tertiary H vs. primary H) | ~5 : 1 openstax.org |

Interactive Data Table: Product distribution in the monochlorination of 2-methylpropane.

When this compound is used, the cleavage of the stronger C-D bond is slower, further favoring the abstraction of the primary hydrogens.

Bromination: In contrast, bromination is an endothermic process and is therefore much more selective than chlorination. organicchemistrytutor.com The transition state for hydrogen abstraction by a bromine radical is more product-like (resembles the alkyl radical), meaning the C-H bond is nearly completely broken. organicchemistrytutor.com This leads to a much greater sensitivity to the stability of the radical being formed. The tertiary radical is significantly more stable than the primary radical. Consequently, bromination of 2-methylpropane almost exclusively yields the tertiary bromide, 2-bromo-2-methylpropane (B165281). quora.com

Due to the C-H bond being more substantially broken in the transition state, bromination exhibits a larger primary kinetic isotope effect compared to chlorination. The reactivity of this compound in free-radical halogenation is significantly reduced due to the KIE, with the C–D bond cleavage occurring approximately 6 to 10 times slower than the corresponding C–H bond cleavage. vulcanchem.com This large KIE provides strong evidence that the hydrogen abstraction step is indeed the rate-determining step in free radical bromination.

| Feature | Observation |

| Halogen | Bromine (Br₂) |

| Selectivity | High for tertiary C-H bonds quora.com |

| Rate-Determining Step | Hydrogen/Deuterium Abstraction organicchemistrytutor.com |

| Kinetic Isotope Effect (kH/kD) | Large; C-D cleavage is 6-10 times slower than C-H vulcanchem.com |

Interactive Data Table: Characteristics of Free Radical Bromination of this compound.

Computational and Theoretical Chemistry Studies of Deuterated Systems

Quantum Chemical Calculations for Isotopic Effects and Molecular Properties

Quantum chemical calculations are instrumental in understanding the fundamental principles that govern the behavior of isotopically labeled molecules. These calculations can predict various properties and effects arising from the substitution of hydrogen with deuterium (B1214612) in 2-methylpropane.

Prediction of Kinetic Isotope Effects

The kinetic isotope effect (KIE) is a measure of the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org Theoretical predictions of KIEs are crucial for elucidating reaction mechanisms. For reactions involving the cleavage of a C-H or C-D bond, the KIE (kH/kD) is typically greater than 1, known as a normal primary kinetic isotope effect. ias.ac.in This is because the C-D bond is stronger and has a lower zero-point energy than the C-H bond, resulting in a higher activation energy for the deuterated species. ias.ac.inlibretexts.org

Quantum chemical calculations, such as those employing transition state theory (TST) and density functional theory (DFT), can be used to predict KIEs. mdpi.com The accuracy of these predictions depends on the chosen theoretical method and basis set. mdpi.com For example, in the photochlorination of 2-methylpropane-2-d at -15°C, a KIE of 1.8 was experimentally observed, indicating that the tertiary C-H bond is more reactive than the C-D bond. masterorganicchemistry.com Computational models can be benchmarked against such experimental data to validate their accuracy. mdpi.com

The magnitude of the KIE provides valuable information about the transition state of a reaction. A large KIE suggests that the bond to the isotope is significantly broken in the transition state. ias.ac.in Conversely, a small KIE may indicate a transition state that is either very reactant-like or very product-like. ias.ac.in

Elucidation of Reaction Pathways and Transition States through Energetic Analysis

Computational methods allow for the detailed exploration of potential energy surfaces (PES) for chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the most likely reaction pathways. For this compound, this is particularly useful in understanding reactions like elimination and substitution.

For instance, in the E2 elimination reaction of 2-bromo-2-methylpropane (B165281), a base abstracts a β-hydrogen. libretexts.org In the case of this compound, the deuterium atom is at the tertiary position, which is not a β-position relative to a leaving group on one of the methyl carbons. However, if we consider a reaction where the deuterium is at a β-position, energetic analysis can reveal the transition state structure and the degree of C-D bond breaking. libretexts.org

Quantum chemical methods like Møller-Plesset perturbation theory (MP2) and coupled-cluster techniques [CCSD(T)] can provide highly accurate energies for these stationary points on the PES. whiterose.ac.ukresearchgate.net These calculations can help differentiate between competing reaction mechanisms, such as SN1/E1 versus SN2/E2 pathways, by comparing the activation barriers for each. pearson.com For example, a quantum-chemical study on the E2 reaction of 2-bromo-2-methylpropane showed that the preference for tertiary substrates is not solely due to the stability of the transition state but also involves a probability factor related to the number of available antiperiplanar β-hydrogens. acs.org

Calculation of Vibrational Frequencies and Zero-Point Energy Differences in Isotopic Systems

The substitution of hydrogen with deuterium significantly affects the vibrational frequencies of a molecule due to the mass difference. hawaii.edu The vibrational frequency of a bond is dependent on the force constant of the bond and the reduced mass of the atoms involved. libretexts.org Since the force constant remains essentially unchanged upon isotopic substitution, the heavier deuterium atom leads to a lower vibrational frequency for a C-D bond compared to a C-H bond. hawaii.edu

This difference in vibrational frequency directly impacts the zero-point energy (ZPE) of the molecule. The ZPE is the lowest possible vibrational energy a molecule can possess and is proportional to the vibrational frequency. libretexts.orggoogle.com Consequently, the ZPE of a C-D bond is lower than that of a C-H bond. libretexts.orgkit.edu

Quantum chemical calculations can accurately predict these vibrational frequencies and ZPEs. researchgate.net The difference in ZPE between the deuterated and non-deuterated reactants and transition states is a primary contributor to the kinetic isotope effect. google.comfiveable.me Specifically, if a bond involving the isotope is broken during the reaction, the difference in ZPE between the reactant and transition state will be different for the H- and D-containing molecules, leading to different activation energies and thus different reaction rates. google.com

Below is a table showing a comparison of typical vibrational frequencies for C-H and C-D bonds.

| Bond | Typical Vibrational Frequency (cm⁻¹) |

| C-H | ~3000 |

| C-D | ~2120-2200 |

Data sourced from multiple references. wikipedia.orglibretexts.org

Molecular Dynamics Simulations for Conformational Analysis of Deuterated Analogues

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules, including their conformational dynamics. lu.se By simulating the motions of atoms over time, MD can provide insights into the preferred conformations of molecules and the barriers to interconversion between them. elifesciences.org

For alkanes and their deuterated analogues like this compound, MD simulations can be used to explore the conformational landscape. While 2-methylpropane itself is a relatively rigid molecule, the principles of conformational analysis are critical for larger, more flexible alkanes where deuteration might influence conformational preferences. Studies on linear alkanes have shown that the surrounding environment, such as the solvent, can influence the conformational distribution. researchgate.net MD simulations can model these environmental effects. researchgate.net

Although specific MD studies focusing solely on the conformational analysis of this compound are not prevalent in the literature, the methodology is well-established for studying related systems. lu.seresearchgate.net Such simulations would typically involve defining a force field that accurately describes the interactions between atoms, including the deuterated site. The simulation would then propagate the positions and velocities of the atoms over time, allowing for the analysis of dihedral angles and the identification of stable conformers. Enhanced sampling techniques, such as metadynamics, can be employed to overcome energy barriers and more thoroughly explore the conformational space. lu.seelifesciences.org The results from these simulations can complement experimental data from techniques like NMR spectroscopy to provide a comprehensive picture of the molecule's conformational behavior. soton.ac.uk

Density Functional Theory (DFT) Applications in Deuterated Molecule Research

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. tandfonline.com It is widely used to investigate the electronic structure, molecular properties, and reactivity of chemical systems, including deuterated molecules like this compound. arxiv.org

DFT methods are employed to perform many of the quantum chemical calculations mentioned in the preceding sections. For instance, DFT is used to:

Calculate molecular geometries and vibrational frequencies: DFT can optimize the structure of this compound and compute its vibrational spectrum, allowing for the analysis of isotopic shifts. researchgate.netresearchgate.net

Determine reaction energetics: By calculating the energies of reactants, transition states, and products, DFT can be used to map out reaction pathways and determine activation energies. arxiv.orgacs.org This is essential for understanding reaction mechanisms and predicting kinetic isotope effects. whiterose.ac.ukmdpi.com

Predict NMR chemical shifts: DFT calculations can predict NMR parameters, which, when combined with experimental data, can help elucidate complex structures and hydrogen-bonding networks in larger molecules. mdpi.com

The choice of the functional and basis set is crucial for the accuracy of DFT calculations. arxiv.orgtandfonline.com A wide variety of functionals have been developed, ranging from local density approximation (LDA) and generalized gradient approximation (GGA) to hybrid and double-hybrid functionals. tandfonline.com For many applications in organic chemistry, hybrid functionals like B3LYP and M06-2X, often paired with Pople-style or correlation-consistent basis sets, provide reliable results. mdpi.comwhiterose.ac.uk Dispersion corrections are also important for accurately describing non-covalent interactions. tandfonline.com

Recent research has demonstrated the power of DFT in understanding complex chemical processes. For example, DFT studies have shed light on the mechanism of H/D exchange reactions catalyzed by metal complexes and have been used to investigate the thermochemistry of reactions like alcohol dehydration. arxiv.orgacs.orgnih.gov These applications highlight the versatility of DFT as a tool for probing the intricacies of deuterated systems.

Applications in Advanced Chemical and Biochemical Research

Deuterated Compounds as Probes for Metabolic Pathways and Research

Deuterated compounds, including 2-Methylpropane-2-d, serve as invaluable tracers for investigating metabolic pathways. vulcanchem.com Because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, molecules containing deuterium (B1214612) can exhibit different reaction rates, a phenomenon known as the kinetic isotope effect (KIE). However, for tracer purposes, the key feature is that deuterium's greater mass makes the molecule easily distinguishable by techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, without significantly altering the compound's chemical behavior in biological systems.

When introduced into a biological system, a deuterated compound like this compound can be used to trace the metabolic fate of its non-deuterated counterpart, isobutane (B21531). For instance, research on the metabolism of the structurally related compound 2-methylpropene (isobutylene) has shown that it is catabolized by certain bacteria through a pathway involving several key intermediates. researchgate.net The proposed pathway begins with the oxidation of 2-methylpropene to 1,2-epoxy-2-methylpropane, which is then hydrolyzed to 2-methyl-1,2-propanediol. researchgate.net This diol is further oxidized to 2-hydroxyisobutyrate (B1230538). researchgate.net

By using this compound as a starting material in such a biological system, researchers can:

Trace the Path : Follow the deuterium label as it is incorporated into downstream metabolites.

Identify Metabolites : Detect the presence of the deuterium atom in molecules like deuterated 2-methyl-1,2-propanediol and deuterated 2-hydroxyisobutyrate using mass spectrometry.

Quantify Flux : Determine the rate at which the metabolic pathway proceeds by measuring the appearance of deuterated metabolites over time.

This stable isotope tracing method provides a clear and unambiguous way to map metabolic connections and understand the biochemical transformations of small molecules within a cell or organism. vulcanchem.com

Elucidation of Biosynthetic Routes

The elucidation of how complex natural products are assembled by organisms—their biosynthetic routes—is a fundamental goal in biochemistry and chemical biology. Deuterium-labeled compounds are critical tools in these investigations. By feeding an organism a precursor molecule that has been selectively labeled with deuterium, scientists can track how and where these deuterium atoms are incorporated into the final, more complex molecule. This process provides definitive evidence for proposed biosynthetic steps.

While specific studies detailing the use of this compound for elucidating a particular biosynthetic pathway are not prominently documented, the principle remains a cornerstone of mechanistic biochemistry. A compound like this compound could be used to probe enzymatic reactions involving the activation of the tertiary C-H bond of isobutane. If an enzyme is hypothesized to catalyze a reaction at this specific position, using this compound and observing the transfer or retention of the deuterium label in the product can confirm or refute the proposed mechanism. The analysis often relies on high-resolution mass spectrometry or ²H NMR spectroscopy to pinpoint the exact location of the deuterium atom in the resulting product.

Development of Novel Synthetic Strategies Utilizing Deuterated Intermediates

The creation of complex molecules with isotopic labels at specific positions is a significant challenge in synthetic organic chemistry. Deuterated intermediates like this compound are valuable building blocks for developing novel synthetic strategies. These strategies aim to introduce deuterium into a target molecule with high precision, which is crucial for applications in drug metabolism studies and as quantitative analytical standards.

The synthesis of this compound itself can be achieved through methods such as the catalytic exchange of isobutane with deuterium gas (D₂) over a metal catalyst like platinum or palladium. vulcanchem.com Once prepared, this deuterated building block can be used in further synthetic transformations. For example, the tert-butyl group is a common structural motif in pharmaceuticals and functional materials. By starting with this compound, a synthetic chemist can build this motif into a larger, more complex molecule, thereby introducing a deuterium label at a metabolically stable position.

The development of such synthetic routes is crucial for producing next-generation deuterated compounds. For instance, the synthesis of deuterated amines, an important class of compounds in medicinal chemistry, can be achieved through versatile methods that could potentially incorporate deuterated alkyl groups derived from intermediates like this compound.

Isotopic Standards in Quantitative Analytical Chemistry

One of the most widespread applications of deuterated compounds is their use as internal standards in quantitative analysis, particularly in chromatography-mass spectrometry (GC-MS and LC-MS). scioninstruments.com An ideal internal standard is a compound that is chemically almost identical to the analyte of interest but can be distinguished by the detector. scioninstruments.com Deuterated compounds like this compound are perfectly suited for this role.

When quantifying the amount of isobutane in a complex sample (e.g., environmental air, breath analysis, or industrial process stream), a known amount of this compound is added to the sample at the beginning of the analytical workflow. This technique is known as isotope dilution mass spectrometry.

The advantages of using this compound as an internal standard for isobutane analysis are summarized in the table below.

| Feature | Advantage in Quantitative Analysis |

| Chemical Similarity | This compound has virtually identical physical and chemical properties (e.g., boiling point, solubility, chromatographic retention time) to isobutane. This ensures it behaves the same way during sample extraction, cleanup, and injection, correcting for any sample loss or variability. scioninstruments.com |

| Mass Difference | It has a different molecular weight (59.13 g/mol ) compared to isobutane (58.12 g/mol ), allowing a mass spectrometer to easily distinguish between the analyte and the internal standard. nih.govsigmaaldrich.com |

| Lack of Natural Occurrence | The deuterated form is not naturally present in the sample, so it doesn't interfere with the measurement of the native analyte. scioninstruments.com |

| Improved Accuracy & Precision | By calculating the ratio of the analyte signal to the internal standard signal, the method corrects for variations in instrument response and matrix effects, leading to highly accurate and precise quantification. sepscience.com |

This approach is considered the gold standard for quantitative analysis in many fields, from clinical diagnostics to environmental monitoring.

Applications in Advanced Material Science and Polymer Dynamics

In material science, replacing hydrogen with deuterium can subtly alter material properties due to the difference in mass and bond vibrational frequencies. wikidata.org These alterations can be exploited to study material structure and dynamics or to enhance material performance.

Neutron Scattering: One of the most powerful techniques for studying the structure and motion of polymers and other soft materials is neutron scattering. This technique relies on the different ways neutrons interact with atomic nuclei. Hydrogen and deuterium have vastly different neutron scattering cross-sections, making isotopic substitution an extremely powerful tool. By selectively deuterating parts of a polymer chain or a complex mixture, researchers can create "contrast" and highlight specific components or regions within a material. For example, if a polymer were synthesized incorporating a tert-butyl group derived from this compound, neutron scattering could be used to precisely study the motion and spatial arrangement of these specific groups within the bulk polymer matrix.

Polymer Synthesis and Properties: The tert-butyl group is used in various specialty polymers. For example, 1,2-Epoxy-2-methylpropane (isobutylene oxide) is a monomer used to create polyethers for biomedical applications, including hydrogels and drug delivery systems. Similarly, poly(2-acrylamido-2-methylpropane sulfonic acid) is a functional polymer with various applications. mdpi.com Synthesizing these polymers with deuterated tert-butyl groups (from a precursor like this compound) would enable detailed studies of polymer chain dynamics, conformation, and interactions with solvents or other molecules, providing insights that are difficult to obtain by other means.

Q & A

Q. Table 1. Example Characterization Data for this compound

| Parameter | Value | Method |

|---|---|---|

| Boiling Point | 48–50°C | GC |

| -NMR (CDCl) | δ 1.15 (s, 9H) | 400 MHz NMR |

| Isotopic Purity | 98.5% D | HR-MS |

Advanced Question: What mechanistic insights can be gained using this compound in radical chain reactions?

Answer:

Deuterated alkanes are probes for radical intermediates:

- Radical Lifetime : The C-D bond’s strength prolongs radical half-lives, enabling ESR detection of transient species.

- Branching Ratios : Compare product distributions (e.g., chlorination) to infer hydrogen abstraction vs. recombination pathways.

- Case Study : In tert-butyl radical reactions, deuterated analogs reduce chain-transfer rates, favoring termination over propagation .

Basic Question: What are the best practices for long-term storage of this compound to prevent isotopic degradation?

Answer:

- Container Material : Use amber glass vials with PTFE-lined caps to avoid leaching or isotopic exchange with plastics .

- Moisture Control : Add molecular sieves (3Å) to storage vessels and monitor humidity with in situ sensors .

- Stability Testing : Periodically analyze stored samples via GC-MS to detect protiation (e.g., m/z 58 → 57 for CH loss) .

Advanced Question: How can computational chemistry complement experimental studies on this compound?

Answer:

- Molecular Dynamics (MD) : Simulate isotopic effects on diffusion coefficients in solvent systems.

- Quantum Mechanics (QM) : Calculate vibrational frequencies (e.g., C-D stretches at ~2200 cm) to validate IR spectra .

- Transition State Modeling : Predict KIE values for SN2 reactions using Gaussian or ORCA software .

Guidelines for Referencing Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.